Acide β-N-acétylneuraminique méthylique

Vue d'ensemble

Description

Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, also known as Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, is a useful research compound. Its molecular formula is C₁₀H₁₉NO₈ and its molecular weight is 281.26 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Significance

KDN plays a crucial role in cellular functions and is involved in several biological processes:

- Cell Adhesion and Signaling : Sialic acids, including KDN, are often found at the terminal positions of glycoproteins and glycolipids on cell surfaces. They are essential for cell-cell interactions and signaling pathways .

- Tumorigenesis : The expression of KDN is associated with cancer development. It is believed to modulate immune responses and influence tumor progression by altering cell surface properties .

Table 1: Biological Functions of KDN

| Function | Description |

|---|---|

| Cell Adhesion | Facilitates interactions between cells through glycan recognition. |

| Immune Modulation | Alters immune cell responses, potentially aiding tumor evasion mechanisms. |

| Development Regulation | Involved in normal vertebrate development processes. |

Synthetic Applications

KDN can be synthesized and modified for various applications in research:

- Glycoconjugate Synthesis : KDN is utilized as a building block for synthesizing glycoconjugates, which are essential for studying glycosylation patterns in biomolecules .

- Inhibitors of Glycosyltransferases : Research has shown that derivatives of KDN can act as inhibitors for specific glycosyltransferases, which are enzymes that add sugar moieties to proteins or lipids. This inhibition can be crucial for studying enzyme mechanisms and developing therapeutic agents .

Table 2: Synthetic Applications of KDN

| Application | Description |

|---|---|

| Glycoconjugate Synthesis | Used as a precursor in the synthesis of complex carbohydrates. |

| Enzyme Inhibition | Acts as an inhibitor for specific glycosyltransferases, aiding mechanistic studies. |

Metabolic Studies

KDN's role in metabolism has been extensively studied, particularly concerning its biosynthetic pathways:

- Biosynthesis : KDN is synthesized from common precursors through multiple enzymatic steps. Understanding these pathways can provide insights into metabolic disorders where sialic acid metabolism is disrupted .

- Metabolomics : KDN is detected in various biological samples, making it a target for metabolomic studies aimed at understanding disease states and metabolic profiles .

Table 3: Metabolic Pathways Involving KDN

| Pathway | Key Enzymes Involved | Implications |

|---|---|---|

| Sialic Acid Biosynthesis | CMP-Sia synthetase | Regulation of sialic acid levels in tissues. |

| Degradation | Sialidases | Impact on cellular signaling and immune response. |

Therapeutic Potential

Research indicates that KDN may have therapeutic applications:

- Cancer Therapy : By modulating sialic acid expression on tumor cells, KDN derivatives could enhance the efficacy of immunotherapies or targeted therapies against cancers .

- Vaccine Development : The incorporation of KDN into vaccine formulations may improve immune responses by mimicking natural glycan structures found on pathogens .

Table 4: Therapeutic Applications of KDN

| Application | Description |

|---|---|

| Cancer Treatment | Potential to enhance immune response against tumors. |

| Vaccine Development | Improves immunogenicity when used as an adjuvant or carrier. |

Mécanisme D'action

Target of Action

Methyl beta-Neuraminic Acid, also known as (2S,4S,5R,6R)-5-AMINO-4-HYDROXY-2-METHOXY-6-[(1R,2R)-1,2,3-TRIHYDROXYPROPYL]OXANE-2-CARBOXYLIC ACID or Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, is a derivative of neuraminic acid . Its primary targets include various enzymes such as Tetanus toxin, Sialidase, Endo-N-acetylneuraminidase, and Hemagglutinin-neuraminidase . These enzymes play crucial roles in various biological processes, including viral replication and bacterial infection .

Mode of Action

The compound’s mode of action involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This interaction with its targets leads to a halt in the life cycle of the virus, thereby inhibiting its spread .

Biochemical Pathways

Methyl beta-Neuraminic Acid affects the biochemical pathways related to the synthesis and function of sialic acids . Sialic acids are a family of monosaccharides commonly presented on the termini of glycans in higher animals and some microorganisms . They play a crucial role in various biological functions, including cell-cell communication, immunity, and pathogenesis .

Result of Action

The result of Methyl beta-Neuraminic Acid’s action is the inhibition of viral replication and spread . By blocking the function of the viral neuraminidase protein, the compound prevents the virus from budding from the host cell, thereby halting the viral life cycle .

Action Environment

The action, efficacy, and stability of Methyl beta-Neuraminic Acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other compounds . .

Analyse Biochimique

Biochemical Properties

Methyl beta-Neuraminic Acid is involved in several biochemical reactions, primarily as a component of glycoproteins and glycolipids. It interacts with various enzymes, such as sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialylated glycoconjugates, which are critical for cell-cell communication and immune response. Additionally, Methyl beta-Neuraminic Acid interacts with neuraminidases, enzymes that cleave sialic acid residues from glycoconjugates, playing a role in the regulation of these molecules .

Cellular Effects

Methyl beta-Neuraminic Acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is a key component of the glycocalyx, the outer layer of the cell membrane, where it modulates cell-cell interactions and immune recognition. The presence of Methyl beta-Neuraminic Acid on the cell surface can affect cell signaling pathways by interacting with sialic acid-binding immunoglobulin-like lectins (SIGLECs), which are involved in immune regulation . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, Methyl beta-Neuraminic Acid exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, such as SIGLECs, modulating immune responses and cell signaling pathways. Furthermore, Methyl beta-Neuraminic Acid can act as a substrate for sialyltransferases and neuraminidases, influencing the synthesis and degradation of sialylated glycoconjugates . These interactions can lead to changes in gene expression and cellular function, contributing to the regulation of various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl beta-Neuraminic Acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by neuraminidases, leading to the release of free sialic acid . Long-term exposure to Methyl beta-Neuraminic Acid in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling and immune responses.

Dosage Effects in Animal Models

The effects of Methyl beta-Neuraminic Acid vary with different dosages in animal models. At low doses, it can enhance immune responses and improve cell signaling. At high doses, it may exhibit toxic effects, such as inducing inflammation and disrupting cellular metabolism . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse reactions.

Metabolic Pathways

Methyl beta-Neuraminic Acid is involved in the sialic acid biosynthesis pathway, where it is synthesized from N-acetylmannosamine and phosphoenolpyruvate through a series of enzymatic reactions . It can also be incorporated into glycoproteins and glycolipids through the action of sialyltransferases. The metabolic flux of Methyl beta-Neuraminic Acid can influence the levels of sialylated glycoconjugates, affecting various biological processes.

Transport and Distribution

Within cells and tissues, Methyl beta-Neuraminic Acid is transported and distributed through specific transporters and binding proteins. It can be transported across cell membranes by sialic acid transporters and incorporated into the glycocalyx . The localization and accumulation of Methyl beta-Neuraminic Acid can influence its biological activity and function.

Subcellular Localization

Methyl beta-Neuraminic Acid is primarily localized in the glycocalyx, the outer layer of the cell membrane, where it plays a crucial role in cell-cell interactions and immune recognition . It can also be found in various cellular compartments, including the Golgi apparatus and endoplasmic reticulum, where it is involved in the synthesis and modification of glycoproteins and glycolipids. Post-translational modifications, such as glycosylation, can direct Methyl beta-Neuraminic Acid to specific cellular compartments, influencing its activity and function.

Activité Biologique

Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, often referred to as a derivative of nonulosonic acids, is a compound of significant interest in biochemistry and pharmacology due to its biological activity. This article explores its properties, mechanisms of action, and potential applications based on available research findings.

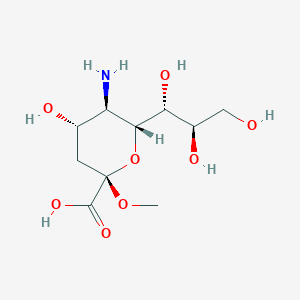

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Chemical Formula : C11H19NO9

- Molecular Weight : 293.27 g/mol

- Functional Groups : Amino group, hydroxyl groups, and a nonulosonic acid backbone.

This structure is critical for its interaction with biological systems.

-

Inhibition of Pathogen Adhesion :

- Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid has been shown to inhibit the adhesion of certain pathogens to host cells. This is particularly relevant in the context of bacterial infections where adhesion is a critical step in the infection process.

-

Modulation of Immune Responses :

- The compound may influence immune responses by acting on glycan-binding receptors on immune cells. This interaction can modulate cytokine production and enhance immune responses against infections.

-

Antiviral Properties :

- Preliminary studies suggest that this compound exhibits antiviral activity, potentially by interfering with viral entry into host cells or replication processes.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a study published in Journal of Medicinal Chemistry, researchers tested the antibacterial efficacy of methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent against bacterial infections (source: ).

Case Study: Immune Response Modulation

A recent investigation into the immunomodulatory effects of the compound revealed that it enhances the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This suggests a role in boosting innate immune responses (source: ).

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-18-10(9(16)17)2-4(13)6(11)8(19-10)7(15)5(14)3-12/h4-8,12-15H,2-3,11H2,1H3,(H,16,17)/t4-,5+,6+,7+,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVQZDUAKZZNEF-APDUKXCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C(C(O1)C(C(CO)O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309363 | |

| Record name | 2-O-Methyl-β-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56144-08-2 | |

| Record name | 2-O-Methyl-β-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56144-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-Methyl-β-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-3,5-dideoxy-D-glycero-β-D-galacto-2-nonulopyranosidonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.